molecular formula C19H18IN3O2 B13853281 Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide

Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide

Cat. No.: B13853281
M. Wt: 447.3 g/mol
InChI Key: CEFYDFCCTOFCNE-CSKARUKUSA-N
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Description

Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide is an intermediate compound in the synthesis of Axitinib N-Oxide, a metabolite of Axitinib. Axitinib is a tyrosine kinase inhibitor used in cancer therapy, particularly for the treatment of advanced renal cell carcinoma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves multiple steps, starting from the precursor compoundsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent control over reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the N-oxide functionality.

    Substitution: The phenyl and indazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield higher oxidation state compounds, while substitution reactions can introduce different functional groups onto the phenyl or indazole rings.

Scientific Research Applications

Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential biological activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide involves its role as an intermediate in the synthesis of Axitinib N-Oxide. Axitinib N-Oxide, in turn, functions as a tyrosine kinase inhibitor by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). This inhibition blocks angiogenesis, tumor growth, and metastasis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Des-6-((2-(Methylcarbamoyl)phenyl)thio) Axitinib N-Oxide include other intermediates and metabolites of Axitinib, such as:

  • Axitinib N-Oxide
  • Axitinib
  • Other tyrosine kinase inhibitors with similar structures .

Uniqueness

This compound is unique due to its specific structure and role as an intermediate in the synthesis of Axitinib N-Oxide. Its distinct chemical properties and reactivity make it valuable in the development of new therapeutic agents and chemical research.

Properties

Molecular Formula

C19H18IN3O2

Molecular Weight

447.3 g/mol

IUPAC Name

6-iodo-1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazole

InChI

InChI=1S/C19H18IN3O2/c20-14-7-9-16-17(10-8-15-5-1-3-11-22(15)24)21-23(18(16)13-14)19-6-2-4-12-25-19/h1,3,5,7-11,13,19H,2,4,6,12H2/b10-8+

InChI Key

CEFYDFCCTOFCNE-CSKARUKUSA-N

Isomeric SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)/C=C/C4=CC=CC=[N+]4[O-]

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)C=CC4=CC=CC=[N+]4[O-]

Origin of Product

United States

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